2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone
Description
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-yloxy)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c26-22(15-27-23-24-18-9-3-6-12-21(18)28-23)25-19-10-4-1-7-16(19)13-14-17-8-2-5-11-20(17)25/h1-12H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYUNQGXBDIQVLU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2N(C3=CC=CC=C31)C(=O)COC4=NC5=CC=CC=C5S4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(1,3-benzothiazol-2-yloxy)-1-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)ethanone is a synthetic organic molecule that has garnered attention for its potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies that highlight its therapeutic potential.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 344.44 g/mol. The structure features a benzothiazole moiety linked to a dibenzazepine core, which may contribute to its biological activity.
Anticancer Properties
Research indicates that compounds similar to this compound exhibit cytotoxic effects against various cancer cell lines. For example:
- Case Study 1: A study demonstrated that derivatives of dibenzazepine showed significant inhibition of cell proliferation in breast cancer cell lines (MCF-7) with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway .
Antimicrobial Activity
The compound's benzothiazole component suggests potential antimicrobial properties. Benzothiazole derivatives have been reported to exhibit activity against a range of bacteria and fungi.
- Case Study 2: A series of benzothiazole derivatives were tested against Staphylococcus aureus and Escherichia coli, showing promising antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 4 to 32 µg/mL .
Neuroprotective Effects
Recent studies have begun to explore the neuroprotective properties of benzothiazole derivatives in neurodegenerative diseases.
- Case Study 3: In vitro assays indicated that certain dibenzazepine derivatives could protect neuronal cells from oxidative stress-induced apoptosis. This suggests a potential role in treating conditions like Alzheimer's disease .
The biological activities of this compound may involve multiple mechanisms:
- Inhibition of Enzymatic Pathways: Compounds containing benzothiazole have been shown to inhibit specific enzymes involved in cancer cell metabolism.
- Modulation of Signaling Pathways: The compound may interact with signaling pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.
- Oxidative Stress Reduction: Its antioxidant properties could mitigate oxidative damage in neuronal cells.
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Triazole Derivatives
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)ethanone (C₁₈H₁₆N₄OS, MW 336.41) Replaces benzothiazole with a triazole-thioether group. This may lower blood-brain barrier penetration but improve aqueous solubility .
Nitro-Substituted Derivatives
- Melting point (157–158°C) is lower than the dinitro analog (206–208°C), reflecting reduced crystallinity due to fewer nitro groups .
- 1-(10,11-Dihydro-3,7-dinitro-5H-dibenzo[b,f]azepin-5-yl)ethanone (C₁₆H₁₃N₃O₅, MW 327.29) Dual nitro groups increase molecular polarity and oxidative stability. The higher melting point (206–208°C) suggests stronger intermolecular interactions, which could translate to slower dissolution rates in vivo .
Tetrazole and Aryl Modifications
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-{5-[4-(dimethylamino)phenyl]-2H-tetrazol-2-yl}-1-propanone (C₂₆H₂₆N₆O, MW 438.54) Tetrazole and dimethylaminophenyl groups introduce basicity and bulk. The dimethylamino group (pKa ~8.5) may enhance membrane permeability at physiological pH, while the tetrazole’s acidity (pKa ~4.5) could facilitate salt formation for improved formulation .
Ethoxybenzothiazole Derivatives
- 1-(10,11-Dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]ethanone Ethoxy substitution on benzothiazole increases lipophilicity (clogP ~4.0) compared to the parent compound.
Physicochemical Properties
Key Trends :
- Nitro groups increase polarity and melting points.
- Bulky substituents (e.g., tetrazole-aryl) elevate molecular weight and may reduce oral bioavailability.
Computational Modeling
AutoDock Vina studies () predict that the benzothiazole moiety’s planar structure facilitates π-stacking with aromatic residues (e.g., Phe80 in CDK9), while the ethanone linker allows conformational flexibility for optimal binding . In contrast, nitro-substituted analogs may exhibit reduced affinity due to steric clashes from nitro groups .
Q & A
Basic Research Questions
Q. What are the key structural features and molecular properties of this compound?
- Answer: The compound contains a dibenzoazepine core linked via an ethanone bridge to a benzothiazole ring. Key properties include:
- Molecular Formula: C₂₃H₁₈N₂OS₂
- Molecular Weight: 402.5 g/mol
- IUPAC Name: 2-(1,3-Benzothiazol-2-ylsulfanyl)-1-(5,6-dihydrobenzo[b][1]benzazepin-11-yl)ethanone
Structural analysis via X-ray crystallography reveals dimer formation through C–H···N and C–H···O interactions, critical for stability . Characterization methods include NMR, IR, and mass spectrometry .
Q. What synthetic routes are commonly used to prepare this compound?
- Answer: Synthesis involves multi-step reactions:
Core Formation: Cyclization of precursors (e.g., 2-aminothiophenol for benzothiazole; dibenzoazepine via Buchwald–Hartwig coupling).
Coupling: Sulfanyl linkage between intermediates under controlled conditions (e.g., 60–80°C, DMF solvent, 12–24 hr reaction time).
Purity optimization requires HPLC (>95%) and recrystallization .
Q. What preliminary biological screening methods are recommended?
- Answer: Initial screening includes:
- Antimicrobial Assays: MIC determination against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7).
- Neuropharmacology: Receptor binding studies (e.g., serotonin/dopamine receptors via radioligand displacement) .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthesis yields?
- Answer: Key parameters:
- Catalysts: Use Pd(OAc)₂/XPhos for dibenzoazepine formation (yield increase from 60% to 85%).
- Solvent Polarity: DMF enhances coupling efficiency vs. THF.
- Temperature Gradients: Stepwise heating (40°C → 80°C) reduces byproducts.
Monitor intermediates via TLC and LC-MS .
Q. What computational methods elucidate structure-activity relationships (SAR)?
- Answer:
- Docking Studies: AutoDock Vina or Schrödinger Suite to predict binding to targets (e.g., kinases, GPCRs).
- DFT Calculations: Gaussian 16 for HOMO-LUMO analysis (benzothiazole’s electron-withdrawing effects).
- MD Simulations: GROMACS for stability assessment in lipid bilayers.
Results correlate with experimental IC₅₀ values .
Q. How do crystallographic data inform conformational stability?
- Answer: X-ray diffraction (e.g., Pbca space group, Z=8) reveals:
- Dimerization: Stabilized by C–H···N (2.56 Å) and C–H···O (2.89 Å) interactions.
- Torsional Angles: Benzothiazole and azepine planes at 87.5°, minimizing steric strain.
Use SHELXL for refinement; compare with Cambridge Structural Database entries .
Q. What strategies resolve contradictions in biological activity data?
- Answer: Discrepancies (e.g., variable IC₅₀ in kinase assays) require:
- Dose-Response Curves: 8-point assays to confirm reproducibility.
- Off-Target Profiling: Broad-panel screening (e.g., Eurofins CEREP).
- Metabolite Analysis: LC-HRMS to identify active/inactive derivatives .
Methodological Tables
Table 1: Key Analytical Techniques
| Parameter | Method | Reference |
|---|---|---|
| Purity | HPLC (C18 column, MeOH:H₂O=75:25) | |
| Structural Confirmation | ¹H/¹³C NMR (400 MHz, CDCl₃) | |
| Binding Affinity | Surface Plasmon Resonance (SPR) | |
| Crystallography | SHELXL refinement |
Table 2: Reaction Optimization Parameters
| Step | Catalyst | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|
| Azepine | Pd(OAc)₂ | Toluene | 110 | 85 |
| Coupling | K₂CO₃ | DMF | 80 | 78 |
| Purification | - | EtOH | RT | 95 |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
